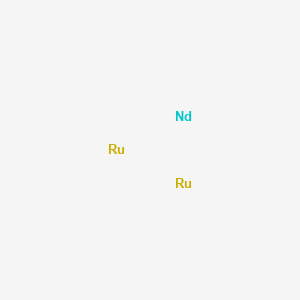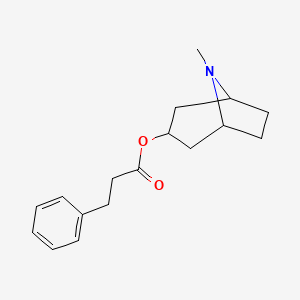![molecular formula C21H32N4O5 B14710427 N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide CAS No. 14611-16-6](/img/structure/B14710427.png)
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide is a synthetic peptide derivative It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue, followed by leucine and valine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the glycine residue using the benzyloxycarbonyl (Cbz) group. This is followed by the sequential addition of L-leucine and L-valine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These machines automate the coupling and deprotection steps, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Acidic Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Basic Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Hydrolysis: Glycine, L-leucine, and L-valine.
Deprotection: Free amino acids with the removal of the Cbz group.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies to understand the efficiency of coupling reagents and protecting groups.
Biology: Employed in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in peptide-based treatments.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The benzyloxycarbonyl (Cbz) group provides stability and protection during the synthesis and transport of the peptide .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Another peptide derivative with a similar Cbz protecting group but different amino acid sequence.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains cysteine instead of leucine and valine, offering different chemical properties and reactivity.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide is unique due to its specific sequence of glycine, leucine, and valine, which imparts distinct structural and functional properties. The presence of the Cbz group enhances its stability and makes it a valuable tool in peptide synthesis and research .
Propriétés
Numéro CAS |
14611-16-6 |
|---|---|
Formule moléculaire |
C21H32N4O5 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
benzyl N-[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C21H32N4O5/c1-13(2)10-16(20(28)25-18(14(3)4)19(22)27)24-17(26)11-23-21(29)30-12-15-8-6-5-7-9-15/h5-9,13-14,16,18H,10-12H2,1-4H3,(H2,22,27)(H,23,29)(H,24,26)(H,25,28)/t16-,18-/m0/s1 |
Clé InChI |
ODOBRGBLPHSZLU-WMZOPIPTSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



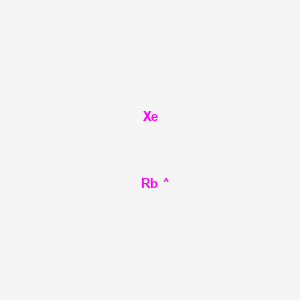
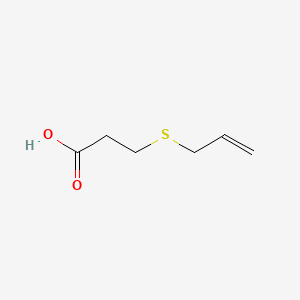
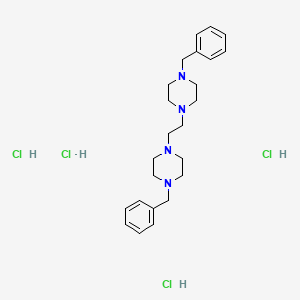
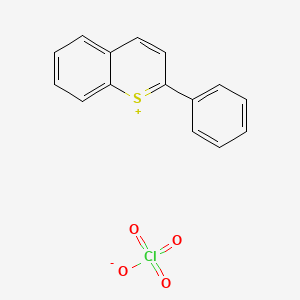
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)

![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)

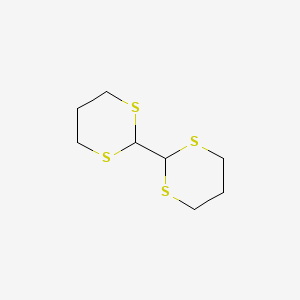

![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
